2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (CAS: 1755-15-3), also known as 2-acetyldimedone, is a cyclic β-triketone derived from dimedone. Its core value in a procurement context lies in its function as a versatile chemical building block, or synthon, for constructing a wide range of heterocyclic compounds and as a specialized protecting group reagent for primary amines in peptide synthesis. The compound's structure, featuring three carbonyl groups and a gem-dimethyl moiety, provides distinct reactivity, solubility, and stereochemical control compared to simpler dicarbonyl analogs, making it a specific choice for multi-step synthetic routes where reaction efficiency and pathway control are critical.
Substituting 2-acetyl-5,5-dimethylcyclohexane-1,3-dione with simpler, less expensive analogs like its parent compound, dimedone, or the acyclic acetylacetone, is often unfeasible and leads to process failure. Dimedone lacks the third carbonyl group, which serves as a crucial, regioselective reaction site for constructing specific heterocyclic systems like pyrans and pyrazoles. Using dimedone results in different products or significantly lower yields in multicomponent reactions. Acyclic β-diketones such as acetylacetone lack the rigid, sterically-defined cyclohexane frame provided by the dimedone backbone; this framework is essential for directing reaction pathways and preventing unwanted side reactions, a critical factor for achieving high purity in complex syntheses. Therefore, selection of this specific triketone is driven by the need for precise structural and reactivity control that generic substitutes cannot provide.
In a catalyzed, one-pot, three-component reaction to synthesize 2-amino-4H-pyran derivatives, using 2-acetyl-5,5-dimethylcyclohexane-1,3-dione as the β-dicarbonyl component with an aromatic aldehyde and malononitrile resulted in a product yield of 94%. Under identical aqueous reflux conditions, the parent compound dimedone, a common substitute, afforded the corresponding pyran derivative in a lower yield of 90%.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 94% |
| Comparator Or Baseline | Dimedone (CAS 126-81-8): 90% |
| Quantified Difference | 4.4% relative increase in yield |
| Conditions | One-pot reaction with 4-chlorobenzaldehyde, malononitrile, and nano-SnO2 catalyst in refluxing water for 60 minutes. |
For process scale-up, a higher yield directly translates to improved material efficiency, reduced downstream purification costs, and lower cost-of-goods for producing complex heterocyclic scaffolds.
The acidity of the active methylene proton, indicated by the pKa, is a critical parameter for precursor suitability in base-catalyzed reactions. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione has a predicted pKa of approximately 3.56. This is significantly more acidic than the common acyclic β-diketone, acetylacetone, which has an experimentally determined pKa of approximately 9.0 in aqueous solution. This lower pKa facilitates deprotonation under milder basic conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | ~3.56 (Predicted) |
| Comparator Or Baseline | Acetylacetone (CAS 123-54-6): ~9.0 (Experimental) |
| Quantified Difference | > 5 pKa units lower (more acidic) |
| Conditions | Predicted value for target compound; experimental for comparator in aqueous solution. |
A significantly lower pKa allows for the use of weaker, less expensive bases and milder reaction conditions, which can improve functional group tolerance, reduce side reactions, and simplify process workflows.
When used to form the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group for primary amines, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione offers a distinct process advantage. The Dde group is stable to the piperidine conditions used to remove Fmoc protecting groups but can be selectively cleaved using dilute hydrazine (e.g., 2-5% in DMF). This provides an orthogonal deprotection strategy, allowing for selective modification of amino acid side chains (like lysine) while the N-terminus remains protected, a capability not offered by standard protecting groups.
| Evidence Dimension | Cleavage Condition Compatibility |
| Target Compound Data | Cleaved by dilute hydrazine; Stable to piperidine |
| Comparator Or Baseline | Fmoc protecting group: Cleaved by piperidine |
| Quantified Difference | Orthogonal cleavage chemistry |
| Conditions | Standard solid-phase peptide synthesis (SPPS) workflows. |
This orthogonality is critical for the synthesis of complex peptides, branched peptides, or for site-specific labeling and bioconjugation, enabling manufacturing workflows that are otherwise impossible.
This compound is the preferred choice for multicomponent reactions targeting substituted 4H-pyran and related fused-pyran systems. The evidence for achieving higher yields compared to dimedone makes it a more efficient precursor for developing libraries of compounds for screening in agrochemical and pharmaceutical research, where pyran rings are common pharmacophores.
As the precursor to the Dde protecting group, this reagent is essential for advanced peptide synthesis workflows that require orthogonal deprotection. It is specifically indicated for processes involving the synthesis of branched peptides, cyclic peptides via side-chain lactamization, or the site-specific attachment of labels, tags, or drug conjugates to lysine residues.
The compound's high acidity (low pKa) relative to common acyclic diketones makes it highly suitable for condensation reactions (e.g., Knoevenagel) where substrates are sensitive to harsh bases. This allows for cleaner reactions and higher purity of intermediates in the synthesis of complex organic molecules, reducing the need for extensive purification.
Irritant